4,5-Bis(nitratomethyl)furoxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(nitratomethyl)furoxan is a chemical compound with the molecular formula C4H4N4O8. It is known for its high nitrogen content and energetic properties, making it a subject of interest in the field of energetic materials . The compound is characterized by the presence of two nitratomethyl groups attached to a furoxan ring, which contributes to its unique chemical behavior and applications.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
4,5-Bis(nitratomethyl)furoxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitratomethyl groups into other functional groups.
Substitution: The nitratomethyl groups can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Bis(nitratomethyl)furoxan has a wide range of applications in scientific research, including:
Biology: The compound’s energetic properties make it useful in the study of biological systems that involve high-energy processes.
Wirkmechanismus
The mechanism of action of 4,5-Bis(nitratomethyl)furoxan involves the release of energy through the decomposition of its nitratomethyl groups. This decomposition can generate reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4,5-Bis(nitratomethyl)furoxan can be compared with other similar compounds such as:
3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): Known for its high energy density and nitrogen content.
1,2,5-Oxadiazole-2-oxide (Furoxan): A related compound with different substituents that affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct energetic properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
57449-44-2 |
---|---|
Molekularformel |
C4H4N4O8 |
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
[4-(nitrooxymethyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]methyl nitrate |
InChI |
InChI=1S/C4H4N4O8/c9-6-4(2-15-8(12)13)3(5-16-6)1-14-7(10)11/h1-2H2 |
InChI-Schlüssel |
ZMQPBRDLHIHLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NO[N+](=C1CO[N+](=O)[O-])[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.